2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The cyclopropylamino group attached to the thiazole ring could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as cyclopropylamines, are often synthesized through multicomponent reactions . These reactions are efficient and cost-effective, allowing for the creation of complex molecules in a single step .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the thiazole and cyclopropylamino groups. Thiazoles are planar and aromatic, while cyclopropyl groups are known for their ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its aromaticity and stability .Scientific Research Applications
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- Application : Thiophene-based analogs, which could include “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
- Methods : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results : These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
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Field : Pharmaceutical Industry
- Application : Cyclopropyl-containing peptide-derived compounds, which could include “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid”, are increasingly important in the pharmaceutical industry .
- Methods : The synthesis of these compounds was achieved via a multi-step protocol .
- Results : The molecular docking study highlighted the vital role of cyclopropyl in the supramolecular landscape of the bio-complex .
Future Directions
properties
IUPAC Name |
2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIVKWPKGCLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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